2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Overview
Description
2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CHMP) is a molecule that has been used in a variety of scientific research applications. CHMP is a synthetic compound that is composed of a pyrimidine ring and a hydrazine group. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Role in Antineoplastic Agents Development
2-Chloro-4-hydrazinyl-5-methoxypyrimidine plays a crucial role in the development of antineoplastic agents, such as S-1, a fluoropyrimidine derivative used in chemotherapy. S-1 is a combination of several compounds, including tegafur (a prodrug of 5-fluorouracil), and it specifically includes a compound to inhibit dihydropyrimidine dehydrogenase, enhancing the therapeutic index of 5-fluorouracil when administered orally. Studies have shown that this compound, through its action in S-1, contributes to the feasibility of oral administration of fluoropyrimidine-based therapy, offering a favorable alternative to traditional intravenous methods. This application is significant in treating various malignancies, including gastric and colorectal cancers, demonstrating improved patient outcomes and manageable toxicity profiles (Chu et al., 2004; van Groeningen et al., 2000).
Pharmacokinetic and Safety Analysis
The pharmacokinetic profile and safety analysis of drugs containing 2-Chloro-4-hydrazinyl-5-methoxypyrimidine have been extensively studied, providing valuable insights into their metabolic pathways, efficacy, and potential toxicities. These studies are critical for determining optimal dosing regimens, understanding drug interactions, and identifying any adverse effects that may limit the use of such compounds in clinical settings. For instance, research involving S-1 has highlighted the importance of monitoring drug concentrations in patients with varying metabolic capabilities or those with renal impairments, ensuring that the therapeutic benefits are maximized while minimizing the risk of toxicity (Deenen et al., 2016).
properties
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
CAS RN |
98021-95-5 | |
Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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